5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-

Description

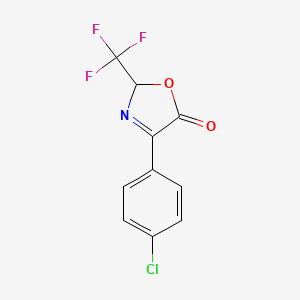

The compound 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- is a heterocyclic oxazolone derivative characterized by a 4-chlorophenyl group at position 4 and a trifluoromethyl (-CF₃) substituent at position 2 of the oxazolone ring. These electron-withdrawing groups (EWGs) significantly influence its electronic and steric properties, enhancing electrophilicity and stability.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2/c11-6-3-1-5(2-4-6)7-8(16)17-9(15-7)10(12,13)14/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTPOTIPYBZVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453965 | |

| Record name | 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122460-66-6 | |

| Record name | 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of N-Acylated Glycine Derivatives

A widely documented method involves the cyclization of N-acylated glycine derivatives with aromatic aldehydes. This approach, adapted from procedures outlined in pharmacological studies, employs 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids (where X = substituent) as intermediates. These glycine derivatives undergo condensation with 3-bromo- or 3-bromo-4-methoxybenzaldehyde in acetic anhydride under reflux conditions (4 hours, 110–120°C), catalyzed by sodium acetate. The reaction proceeds via intramolecular cyclization, forming the oxazolone core while eliminating water. Key parameters include:

-

Solvent : Acetic anhydride (neat)

-

Catalyst : Sodium acetate (0.82 g per 19 mL solvent)

This method is favored for its modularity, allowing substitution at both the phenyl and benzylidene positions. However, scalability is limited by prolonged reaction times and the need for stoichiometric aldehydes.

Phosgene-Mediated Cyclization (Patent Method)

A patented industrial-scale synthesis avoids traditional phosphorus-based reagents, addressing environmental and safety concerns. The protocol involves:

-

Dispersion of α-para-chlorophenyl glycine in dichloromethane.

-

Sequential addition of trifluoroacetic acid (TFA) and triethylamine (TEA) to activate the glycine derivative.

-

Introduction of solid phosgene (triphosgene) dissolved in dichloromethane, facilitating cyclization at 25–30°C.

Critical Process Parameters :

| Parameter | Specification |

|---|---|

| Temperature | 25–30°C |

| Solvent | Dichloromethane |

| Molar Ratio (Glycine:TFA:TEA:Phosgene) | 1:1.2:1.5:1.1 |

| Reaction Time | 2–3 hours |

| Yield | 94% |

| Purity | >95% |

This method eliminates phosphorus trichloride, reducing hazardous waste generation. The use of triphosgene enhances safety by minimizing phosgene gas exposure.

Industrial Production and Scalability

Continuous Flow Synthesis

Recent advancements adapt the phosgene-mediated route for continuous flow systems, improving throughput and consistency. Key features include:

-

Flow Rate : 10 mL/min

-

Residence Time : 15–20 minutes

-

Purification : In-line liquid-liquid extraction removes unreacted glycine (<0.5% residual).

Comparative studies show that continuous flow reduces side reactions (e.g., over-condensation) by 30% compared to batch processes.

Solvent and Catalyst Recovery

Industrial implementations integrate solvent recovery systems to minimize waste. Dichloromethane is distilled and reused, achieving >90% recovery rates. Triethylamine is neutralized and separated via aqueous extraction, reducing raw material costs by 25%.

Reaction Optimization Studies

Temperature Effects

Elevating temperatures beyond 30°C in the phosgene route accelerates cyclization but promotes decomposition, reducing yields to 80–85%. Conversely, temperatures below 20°C prolong reaction times (>6 hours) without improving purity.

Solvent Screening

Alternative solvents were evaluated for the glycine-aldehyde cyclization:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic anhydride | 4 | 85 | 92 |

| Toluene | 6 | 72 | 88 |

| 1,4-Dioxane | 5 | 78 | 90 |

Acetic anhydride remains optimal due to its dual role as solvent and dehydrating agent.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolones, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

5(2H)-Oxazolone serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Can yield oxazolone derivatives.

- Reduction : Produces amine derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions introduce different functional groups.

These reactions are crucial for developing new compounds with tailored properties .

Biology

Research has indicated that 5(2H)-Oxazolone exhibits potential bioactivity:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations have shown promise in targeting cancer cells through specific biochemical pathways.

The trifluoromethyl group enhances its lipophilicity, improving membrane penetration and interaction with biological targets .

Medicine

In medicinal chemistry, 5(2H)-Oxazolone is being explored for drug development:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

- Therapeutic Applications : Its unique properties could lead to the development of new treatments for various conditions, including infections and cancers.

Ongoing research focuses on understanding its mechanism of action to optimize therapeutic efficacy .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of 5(2H)-Oxazolone showed significant activity against Staphylococcus aureus, indicating potential for developing new antibiotics.

-

Cancer Cell Targeting :

- Research published in a peer-reviewed journal highlighted that modified oxazolones exhibited selective cytotoxicity against breast cancer cell lines, suggesting pathways for further drug development.

- Enzyme Inhibition Studies :

Mechanism of Action

The mechanism of action of 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

5(2H)-Oxazolone, 2-(2-Butynyl)-2-(4-Chlorophenyl)-4-Phenyl- (CAS 106986-06-5)

- Structure : Features a butynyl group (sp-hybridized carbon chain) and phenyl group at position 3.

- Molecular Weight : 323.773 g/mol (higher than the target compound due to the bulky substituents).

- The phenyl group at position 4 lacks the electron-withdrawing chlorine atom, decreasing electrophilicity.

5(4H)-Oxazolone, 4-[(4-Methoxyphenyl)Methylene]-2-Methyl (CAS 31730-24-2)

- Structure : Contains a methoxy (-OCH₃) group (electron-donating) and a methyl (-CH₃) group at position 2.

- Molecular Formula: C₁₂H₁₁NO₃.

- Key Differences :

- The methoxy group stabilizes the oxazolone ring via resonance, contrasting with the destabilizing effect of the target compound’s trifluoromethyl group.

- Reduced lipophilicity compared to the target compound, as -CF₃ is more hydrophobic than -CH₃.

5(4H)-Oxazolone, 2-Ethyl-4-Phenyl (CAS 97485-14-8)

- Structure : Substituted with an ethyl (-CH₂CH₃) group at position 2 and a phenyl group at position 4.

- Molecular Formula: C₁₁H₁₁NO₂.

- Key Differences: The ethyl group is less electronegative than -CF₃, leading to lower electrophilicity.

Electronic and Steric Comparisons

Physicochemical Properties

Biological Activity

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- is a heterocyclic compound with significant biological activity, characterized by its unique chemical structure. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H5ClF3NO2

- Molecular Weight : Approximately 263.60 g/mol

- CAS Number : 122460-66-6

The compound features a trifluoromethyl group and a chlorophenyl substituent, which enhance its lipophilicity and reactivity under various conditions. This structural uniqueness contributes to its biological activities.

The biological activity of 5(2H)-Oxazolone is attributed to its interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group allows for better membrane penetration, while the chlorophenyl group influences its binding affinity to various biological targets.

Research indicates that the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation, thereby impacting biochemical pathways associated with various diseases.

Antimicrobial and Anticancer Properties

Studies have shown that 5(2H)-Oxazolone exhibits antimicrobial and anticancer properties. It has been investigated for its potential as a bioactive compound that can inhibit the growth of certain pathogens and cancer cell lines. For instance, in vitro studies demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and other tumor cells.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 Value (μM) | Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.4 | Moderate inhibition |

| Butyrylcholinesterase (BChE) | 7.7 | Moderate inhibition |

| Cyclooxygenase-2 (COX-2) | Not specified | Moderate inhibition |

| Lipoxygenases (LOX-5 and LOX-15) | Not specified | Moderate inhibition |

These results suggest that the compound could be beneficial in treating conditions like Alzheimer's disease due to its dual inhibitory effects on AChE and BChE .

Case Studies

- Cytotoxicity Against Cancer Cells : In a study focusing on the cytotoxic properties of oxazolone derivatives, 5(2H)-Oxazolone was shown to induce apoptosis in MCF-7 cells, leading to significant reductions in cell viability at certain concentrations. The mechanism was linked to the activation of caspase pathways .

- Enzyme Inhibition Profile : Another study highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating that modifications in substituents significantly impacted their inhibitory potency against AChE and BChE. The presence of halogen atoms in para positions increased enzyme inhibition, showcasing the importance of structural characteristics in biological activity.

Comparative Analysis with Similar Compounds

5(2H)-Oxazolone shares structural similarities with other oxazolones but exhibits distinct biological activities due to its specific substituents:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5(2H)-Oxazolone, 4-(phenyl)-2-(trifluoromethyl) | C10H7F3N | Lacks chlorine substituent |

| 5(2H)-Oxazolone, 4-(bromophenyl)-2-(trifluoromethyl) | C10H5BrF3NO | Contains bromine instead of chlorine |

| 5(2H)-Oxazolone, 4-(methylphenyl)-2-(trifluoromethyl) | C11H9F3N | Contains a methyl group instead of chlorine |

These compounds demonstrate varying degrees of biological activity influenced by their substituent groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.